11β-HSD1 Reductase Selective Inhibition: Flavanone vs. Hydroxylated Flavanones and Flavones
Flavanone selectively inhibits 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) reductase activity with an IC₅₀ of 18 μM, whereas 2′-hydroxyflavanone exhibits an IC₅₀ of 10 μM. Importantly, flavanone does not inhibit 11β-HSD2, demonstrating isoform selectivity. In contrast, hydroxylated flavanone derivatives and flavones containing a C2–C3 double bond exhibit reduced inhibitory effects on 11β-HSD1, and the comparator abietic acid inhibits both 11β-HSD1 (IC₅₀ 27 μM for reduction, 2.8 μM for oxidation) and 11β-HSD2 (IC₅₀ 12 μM), lacking isoform selectivity [1].
| Evidence Dimension | 11β-HSD1 reductase inhibition (IC₅₀) and isoform selectivity |
|---|---|
| Target Compound Data | IC₅₀ = 18 μM (reductase); no inhibition of 11β-HSD2 |
| Comparator Or Baseline | 2′-hydroxyflavanone: IC₅₀ = 10 μM; abietic acid: IC₅₀ = 27 μM (reduction), 2.8 μM (oxidation), and IC₅₀ = 12 μM for 11β-HSD2; hydroxylated flavanones and flavones with C2–C3 double bond: reduced inhibitory effect |
| Quantified Difference | Flavanone is 1.5-fold less potent than 2′-hydroxyflavanone but exhibits superior isoform selectivity compared to abietic acid (which inhibits both 11β-HSD1 and 11β-HSD2) and retains activity while flavones with C2–C3 unsaturation show reduced inhibition |
| Conditions | Lysates from stably transfected cells expressing 11β-HSD1 or 11β-HSD2 |
Why This Matters
Selective 11β-HSD1 inhibition without 11β-HSD2 activity is a validated therapeutic strategy for type 2 diabetes, and flavanone's selectivity profile distinguishes it from non-selective inhibitors such as abietic acid.
- [1] Schweizer RA, Atanasov AG, Frey BM, Odermatt A. A rapid screening assay for inhibitors of 11β-hydroxysteroid dehydrogenases (11β-HSD): flavanone selectively inhibits 11β-HSD1 reductase activity. Mol Cell Endocrinol. 2003;212(1-2):41-49. View Source
